4-bromo-1-ethyl-3-methyl-1H-pyrazole
Overview
Description
4-bromo-1-ethyl-3-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H9BrN2 and its molecular weight is 189.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Pyrazole Derivatives
4-Bromo-1-ethyl-3-methyl-1H-pyrazole serves as a valuable precursor in the synthesis of various pyrazole derivatives. These derivatives have shown potential in diverse scientific fields due to their unique structural features. For instance, the bromo and ethyl groups on the pyrazole ring make it a suitable candidate for various chemical transformations, leading to compounds with potential applications in medicinal chemistry and materials science (Pundeer et al., 2013).
2. Antimicrobial and Antifungal Activities
Some derivatives of this compound have demonstrated significant antimicrobial and antifungal properties. These properties are being explored for the development of new therapeutic agents, particularly in the field of infectious diseases. The compound’s structural ability to interact with microbial and fungal cells highlights its potential in creating effective antibacterial and antifungal agents (Farag et al., 2008).
3. Potential in Cancer Research
Some research indicates that this compound derivatives could have applications in cancer research. These compounds have been tested for their cytotoxic activities against various human cancer cell lines. The derivatives synthesized from this compound have shown promising results in inhibiting the growth of certain cancer cells, opening pathways for further exploration in oncology (Srour et al., 2018).
4. Chemical Research and Development
This compound is a key compound in chemical research, particularly in developing novel synthetic routes and methodologies. Its structure allows for various chemical reactions, leading to the creation of diverse compounds. This adaptability makes it a valuable compound in research focused on developing new chemical synthesis techniques and understanding reaction mechanisms (Prabakaran et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Pyrazole derivatives are known to exert a variety of biological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
4-bromo-1-ethyl-3-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to react with titanium tetrachloride to form binary adducts . The nature of these interactions often involves the formation of hydrogen bonds or coordination complexes, which can alter the reactivity and stability of the biomolecules involved.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its mutagenicity has been tested using the L-arabinose forward mutation assay of Salmonella typhimurium . Such studies help in understanding how this compound affects cellular functions and contributes to genetic variations.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The binding interactions often involve the nitrogen atoms in the pyrazole ring, which can form coordination complexes with metal ions or hydrogen bonds with other biomolecules . These interactions can lead to changes in the conformation and activity of the target molecules.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial for its biochemical applications. In laboratory settings, it has been observed that the compound maintains its stability under specific conditions, but may degrade over time, affecting its long-term efficacy. Studies on its temporal effects have shown that prolonged exposure can lead to changes in cellular function, highlighting the importance of controlled experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme activation or gene expression modulation. At higher doses, it can cause toxic or adverse effects, including cellular damage and metabolic disturbances. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. The compound’s interactions with enzymes such as cytochrome P450 can lead to its biotransformation, producing metabolites that may have distinct biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to cross cell membranes and its affinity for certain tissues play a crucial role in its biological effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its activity. For example, it may localize to the nucleus, affecting gene expression, or to the mitochondria, influencing cellular metabolism. Understanding its subcellular localization helps in elucidating its precise mechanism of action .
Properties
IUPAC Name |
4-bromo-1-ethyl-3-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-3-9-4-6(7)5(2)8-9/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPZYLLRIDYELJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399376 | |
Record name | 4-bromo-1-ethyl-3-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519018-28-1 | |
Record name | 4-bromo-1-ethyl-3-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.